
zinc;zirconium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The zinc zirconium compound, often referred to as zinc zirconate, is a chemical compound that combines zinc and zirconium. This compound is known for its unique properties, including high thermal stability and catalytic activity. It finds applications in various fields such as ceramics, electronics, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: Zinc zirconate can be synthesized through the high-temperature calcination of a homogenous mixture of zinc oxide and zirconium dioxide. The process involves heating the mixture at temperatures ranging from 800 to 900 degrees Celsius. After heating, the product is cooled and washed to remove any unreacted components, resulting in pure zinc zirconate .
Industrial Production Methods: In industrial settings, zinc zirconium compounds can also be prepared through electrolytic methods. This involves depositing zirconium on a liquid cathode from a molten chloride fluoride electrolyte using a soluble zirconium anode .
化学反応の分析
Types of Reactions: Zinc zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the compound’s catalytic properties.
Common Reagents and Conditions:
Oxidation: Zinc zirconium compounds can act as catalysts in oxidation reactions, often using reagents like oxygen or hydrogen peroxide.
Reduction: These compounds can also participate in reduction reactions, typically involving hydrogen gas or other reducing agents.
Substitution: Substitution reactions involving zinc zirconium compounds may use halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield elemental forms or lower oxidation state compounds.
科学的研究の応用
Zinc zirconium compounds have a wide range of scientific research applications:
作用機序
The mechanism of action of zinc zirconium compounds involves their ability to act as catalysts in various chemical reactions. The compounds’ catalytic activity is attributed to their Lewis acidic behavior, which facilitates the activation of substrates and accelerates reaction rates . In biological systems, zinc zirconium compounds can interact with cellular components, leading to effects such as enhanced drug delivery or anti-cancer activity .
類似化合物との比較
Zinc Oxide: Known for its use in sunscreens and as a catalyst in organic reactions.
Zirconium Dioxide: Widely used in ceramics and as a refractory material.
Zirconium Tetrachloride: Used as a catalyst in various organic synthesis reactions.
Uniqueness: Zinc zirconium compounds combine the properties of both zinc and zirconium, resulting in unique thermal stability and catalytic activity. Unlike zinc oxide, which is primarily used for its UV-blocking properties, zinc zirconium compounds are more versatile in their applications, particularly in catalysis and electronics .
特性
CAS番号 |
12211-27-7 |
|---|---|
分子式 |
ZnZr2 |
分子量 |
247.8 g/mol |
IUPAC名 |
zinc;zirconium |
InChI |
InChI=1S/Zn.2Zr |
InChIキー |
ZQXHGQDLBMEXKK-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


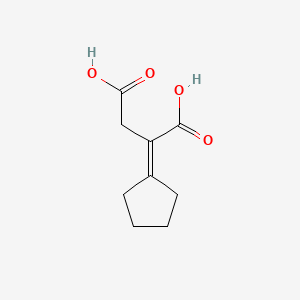
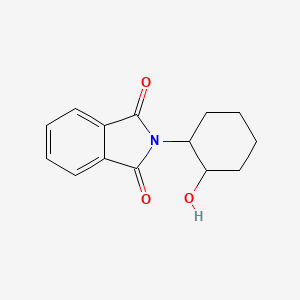
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
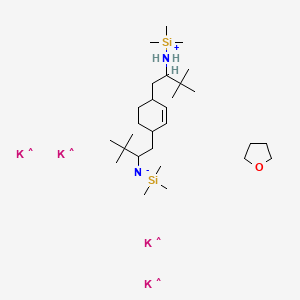
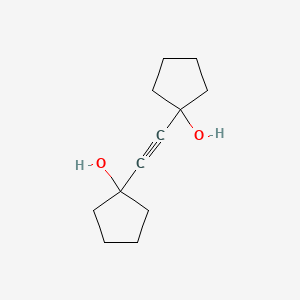
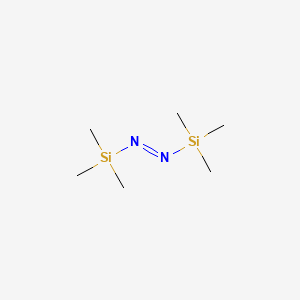
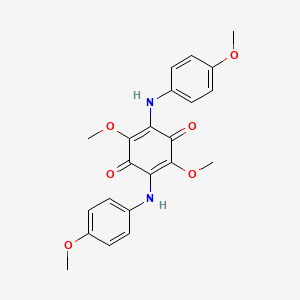
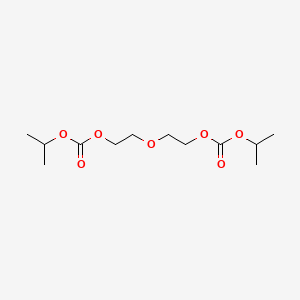
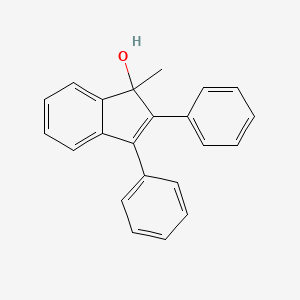
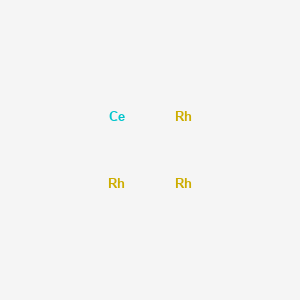
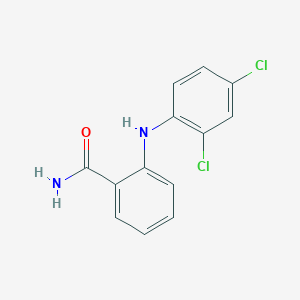
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
